molecular formula C11H8ClNO4S B2562060 Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate CAS No. 2230804-21-2

Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate

Cat. No. B2562060
M. Wt: 285.7
InChI Key: WCRYDNCMDDROJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate” is a chemical compound with the formula C11H8ClNO4S . It is a derivative of quinoline, a class of compounds that have been found to have various applications in medicinal and synthetic organic chemistry .


Physical And Chemical Properties Analysis

“Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate” is a solid compound . Its molecular weight is 285.70 g/mol . More detailed physical and chemical properties such as melting point, boiling point, solubility, and stability would require experimental determination.

Scientific Research Applications

Synthesis of Novel Compounds

Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate serves as a precursor in the synthesis of a range of novel compounds. For instance, it has been utilized in the facile and inexpensive synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives via one-pot reactions, highlighting its versatility in organic synthesis (Gao et al., 2011). These derivatives could find applications in material science or as pharmacophores in drug development.

Antitumor and Antimicrobial Activity

Derivatives of Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate have shown promising antitumor and antimicrobial activities. For example, methyl-substituted indolo[2,3-b]quinolines, synthesized via modified reactions involving Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate derivatives, exhibited cytotoxic activities and the ability to induce topoisomerase II-dependent DNA cleavage, suggesting their potential as anticancer agents (Peczyńska-Czoch et al., 1994).

Antituberculosis Agents

Quinoxaline-2-carboxylate 1,4-dioxide derivatives, synthesized from Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate, have been evaluated for their antituberculosis activity. These studies revealed that the presence of specific substituents significantly affected their in vitro activity against Mycobacterium tuberculosis, underscoring the compound's importance in developing new antituberculosis agents (Jaso et al., 2005).

Anticancer and DNA Binding Studies

Investigations into the structural, vibrational, and quantum chemical aspects of Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate derivatives have been conducted to evaluate their potential anticancer activities. For example, 6,7-dichloro-2-methyl-5,8-quinolinedione showed higher cytotoxic activity against cancer cell lines, suggesting the role of Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate derivatives in cancer treatment and their interaction with DNA (Kadela-Tomanek et al., 2018).

Safety And Hazards

The safety information available indicates that “Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate” may cause skin irritation (H315) and may be harmful if swallowed (H302) . Appropriate precautions should be taken when handling this compound, including wearing protective gloves and avoiding ingestion .

properties

IUPAC Name

methyl 5-chlorosulfonylquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO4S/c1-17-11(14)8-4-5-9-7(3-2-6-13-9)10(8)18(12,15)16/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRYDNCMDDROJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)N=CC=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate

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